molecular formula C12H20N2O2S B3726497 3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one

3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one

Cat. No.: B3726497
M. Wt: 256.37 g/mol
InChI Key: DRSZJDFTPDZFQE-UHFFFAOYSA-N
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Description

3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one is a synthetic organic compound belonging to the pyrimidinone family This compound is characterized by its unique structure, which includes an ethyl group, a hydroxy group, a methylsulfanyl group, and a pentan-2-yl group attached to a pyrimidinone core

Properties

IUPAC Name

3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-5-7-8(3)9-10(15)13-12(17-4)14(6-2)11(9)16/h8,15H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSZJDFTPDZFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=C(N=C(N(C1=O)CC)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate β-keto ester and urea under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.

    Methylsulfanyl Group Addition: The methylsulfanyl group can be added through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

    Pentan-2-yl Group Addition: The pentan-2-yl group can be introduced via an alkylation reaction using pentan-2-yl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methylthiol, ethyl iodide, pentan-2-yl bromide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted pyrimidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylsulfanyl-4-pyrimidinol: Shares the pyrimidinone core and methylsulfanyl group but lacks the ethyl and pentan-2-yl groups.

    6-hydroxy-2-methylsulfanyl-4-pyrimidinone: Similar structure but lacks the ethyl and pentan-2-yl groups.

    5-pentan-2-yl-2-methylsulfanyl-4-pyrimidinol: Similar structure but lacks the ethyl and hydroxy groups.

Uniqueness

3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the ethyl, hydroxy, methylsulfanyl, and pentan-2-yl groups in a single molecule makes it a versatile compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one

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